molecular formula C20H22O6 B192181 Prestegane B CAS No. 93376-04-6

Prestegane B

Cat. No.: B192181
CAS No.: 93376-04-6
M. Wt: 358.4 g/mol
InChI Key: IDASJTBLBSIWHG-LSDHHAIUSA-N
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Description

Prestegane B is a naturally occurring compound that belongs to the class of acyldepsipeptide antibiotics. It was first isolated in 2005 from the fermentation broth of Streptomyces sp. CB01883 collected in the United States. This compound is structurally similar to other acyldepsipeptide antibiotics, but it has distinct physical and chemical properties that make it an interesting compound for further research. It exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis strains.

Preparation Methods

Prestegane B can be synthesized by fermentation of Streptomyces sp. CB01883. The synthesis involves growing the bacteria in a nutrient broth and extracting the compound using a suitable extraction technique

Chemical Reactions Analysis

Prestegane B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the this compound molecule .

Scientific Research Applications

It could be used in combination therapy to treat bacterial infections, particularly those caused by antibiotic-resistant strains. Additionally, Prestegane B has been shown to inhibit the activity of matrix metalloproteinases, which are involved in various physiological and pathological processes, including tissue remodeling and cancer metastasis . Further studies are needed to explore its therapeutic potential in these areas.

Mechanism of Action

Prestegane B exerts its antibacterial effects by targeting the bacterial fitness factor ClpP, which is involved in protein quality control and stress response. By inhibiting ClpP, this compound disrupts the bacterial protein homeostasis, leading to cell death. Additionally, this compound has been shown to enhance the superoxide production and luminol-dependent chemiluminescence response induced by formylmethionyl-leucyl-phenyl-alanine in human polymorphonuclear leucocytes . This suggests that this compound may also modulate the immune response.

Comparison with Similar Compounds

Prestegane B is structurally similar to other acyldepsipeptide antibiotics, such as A54556 and A54557. it has distinct physical and chemical properties that make it unique. For example, this compound has a high melting point of 174–178°C and is soluble in water and some organic solvents. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which is not a common feature of other acyldepsipeptide antibiotics .

Similar compounds include:

  • A54556
  • A54557
  • (+)-epipioresinol
  • (+)-isolariciresinol
  • (−)-lariciresinol
  • (+)-epi-sesaminone

Properties

IUPAC Name

(3R,4R)-3,4-bis[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-5-3-12(9-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-19(25-2)17(22)10-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDASJTBLBSIWHG-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239404
Record name Prestegane B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93376-04-6
Record name Prestegane B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093376046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prestegane B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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